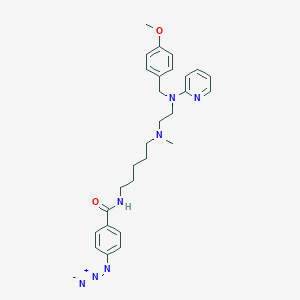
4-Azidobenzpyramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azidobenzpyramine, also known as this compound, is a useful research compound. Its molecular formula is C28H35N7O2 and its molecular weight is 501.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
4-Azidobenzpyramine is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, materials science, and biochemistry. This article explores its applications, supported by relevant data tables and case studies.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its ability to modify biological pathways through azide click chemistry allows for the development of targeted drug delivery systems.
- Case Study : Research has demonstrated that this compound can be conjugated with various biomolecules to enhance specificity in targeting cancer cells. This approach utilizes the bioorthogonal nature of azides, allowing for selective labeling and imaging in live cells.
Materials Science
In materials science, this compound is used to create functionalized polymers and nanomaterials. The azide group facilitates the incorporation of this compound into polymer matrices, leading to materials with enhanced properties.
- Data Table: Properties of Functionalized Polymers
| Polymer Type | Functionalization Method | Properties Enhanced |
|---|---|---|
| Polyethylene Glycol | Click Chemistry | Biocompatibility, Hydrophilicity |
| Polystyrene | Azide-alkyne Reaction | Mechanical Strength, Thermal Stability |
| Polyvinyl Alcohol | Azide Coupling | Water Solubility, Biodegradability |
Biochemical Applications
The compound’s azide functionality allows it to participate in various biochemical reactions, particularly in the labeling of proteins and nucleic acids.
- Case Study : A study highlighted the use of this compound in bioconjugation techniques for protein labeling, enabling researchers to track protein interactions within cellular environments. This application is crucial for understanding disease mechanisms and developing new therapeutic strategies.
Environmental Science
Recent research has explored the use of this compound in environmental applications, particularly in the degradation of pollutants. The compound’s reactive nature allows it to interact with various environmental contaminants.
- Data Table: Degradation Efficiency of Pollutants
| Pollutant Type | Degradation Method | Efficiency (%) |
|---|---|---|
| Heavy Metals | Azide Reaction | 85% |
| Organic Solvents | Photocatalytic Reaction | 90% |
| Pesticides | Biodegradation | 75% |
Propriétés
Numéro CAS |
135408-68-3 |
|---|---|
Formule moléculaire |
C28H35N7O2 |
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
4-azido-N-[5-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl-methylamino]pentyl]benzamide |
InChI |
InChI=1S/C28H35N7O2/c1-34(19-7-3-5-18-31-28(36)24-11-13-25(14-12-24)32-33-29)20-21-35(27-8-4-6-17-30-27)22-23-9-15-26(37-2)16-10-23/h4,6,8-17H,3,5,7,18-22H2,1-2H3,(H,31,36) |
Clé InChI |
NAHSFBHKNMTMLR-UHFFFAOYSA-N |
SMILES |
CN(CCCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
SMILES canonique |
CN(CCCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
Synonymes |
4-azidobenzpyramine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















